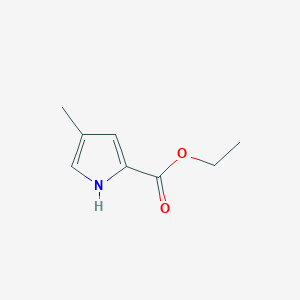

ethyl 4-methyl-1H-pyrrole-2-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 4-methyl-1H-pyrrole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-3-11-8(10)7-4-6(2)5-9-7/h4-5,9H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWFKYBVNHRKZSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CN1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50349153 | |

| Record name | Ethyl 4-methyl-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50349153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40611-85-6 | |

| Record name | Ethyl 4-methyl-1H-pyrrole-2-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40611-85-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-methyl-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50349153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 4-Methyl-2-pyrrolecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What is ethyl 4-methyl-1H-pyrrole-2-carboxylate

An In-depth Technical Guide to Ethyl 4-methyl-1H-pyrrole-2-carboxylate: Synthesis, Reactivity, and Applications in Drug Discovery

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest in the field of medicinal chemistry. The pyrrole ring is a fundamental structural motif found in numerous natural products and synthetic pharmaceuticals, including notable drugs like Atorvastatin and Sunitinib.[1][2] This document will delve into the core physicochemical properties, synthesis methodologies, chemical reactivity, and strategic applications of this specific pyrrole derivative, offering valuable insights for researchers, scientists, and professionals engaged in drug development.

Core Physicochemical and Spectroscopic Profile

This compound is a stable, crystalline solid at room temperature.[3] A thorough understanding of its properties is the first step in its effective application in a research setting.

Chemical and Physical Properties

The key identifying and physical properties of this compound are summarized below for quick reference.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [4] |

| CAS Number | 40611-85-6 | [3][4] |

| Molecular Formula | C₈H₁₁NO₂ | [3][4] |

| Molecular Weight | 153.18 g/mol | [3][4] |

| Melting Point | 43°C | [3] |

| Boiling Point | 264.9 ± 20.0 °C at 760 mmHg | [3] |

| Density | 1.1 ± 0.1 g/cm³ | [3] |

| Flash Point | 114.0 ± 21.8 °C | [3] |

| LogP | 2.19 | [3] |

| SMILES | CCOC(=O)C1=CC(=CN1)C | [4] |

| InChIKey | RWFKYBVNHRKZSN-UHFFFAOYSA-N | [4] |

Spectroscopic Signature

Structural confirmation and purity assessment rely on standard spectroscopic techniques. While a dedicated spectrum for this specific compound is not publicly cataloged, its signature can be reliably predicted based on its structure and data from closely related analogues.[5][6]

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the ethyl group (a triplet and a quartet), a singlet for the methyl group on the pyrrole ring, two distinct signals for the two protons on the pyrrole ring, and a broad singlet for the N-H proton.

-

¹³C NMR: The carbon NMR would reveal eight unique carbon signals, including the characteristic carbonyl carbon of the ester at a downfield shift (typically >160 ppm), signals for the four sp² carbons of the pyrrole ring, and signals for the ethyl and methyl carbons.[6]

-

Infrared (IR) Spectroscopy: Key vibrational bands would include a sharp, strong absorption for the C=O stretch of the ester group (~1700-1720 cm⁻¹), a moderate N-H stretch (~3300 cm⁻¹), and characteristic C-H and C-N stretches.

-

Mass Spectrometry (MS): The molecular ion peak [M]⁺ would be observed at m/z = 153, corresponding to the exact mass.[3]

Synthesis Methodologies: A Strategic Overview

The synthesis of substituted pyrroles is a well-established area of organic chemistry. For this compound, several strategic approaches can be envisioned, with the Knorr-type synthesis being a prominent and adaptable method.[7]

Knorr-Type Reductive Condensation

The Knorr pyrrole synthesis and its variations are powerful methods for constructing the pyrrole ring from α-amino-ketones and β-ketoesters. A modern, regioselective approach involves the reductive condensation of an enaminone with an activated oxime, which provides a reliable pathway to the target molecule.[7]

Causality and Mechanistic Insight: This reaction proceeds through the initial reduction of the oxime to form a reactive enamine intermediate. This intermediate then undergoes a nucleophilic attack on the carbonyl carbon of the enaminone partner, followed by cyclization and dehydration to form the aromatic pyrrole ring. The choice of starting materials dictates the final substitution pattern, making it a highly versatile method.

Caption: Workflow for Knorr-type synthesis of the target pyrrole.

Experimental Protocol: Knorr-Type Synthesis

-

Reaction Setup: To a solution of ethyl 2-oximinoacetoacetate (1 equivalent) in acetic acid, add the corresponding enaminone (1.1 equivalents).

-

Reduction: Cool the mixture in an ice bath to 0-5 °C. Add activated zinc dust (2-3 equivalents) portion-wise, ensuring the temperature does not exceed 15 °C.

-

Reaction Progression: After the addition is complete, allow the mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, filter the reaction mixture to remove excess zinc. Dilute the filtrate with water and neutralize carefully with a saturated solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Concentrate the solvent under reduced pressure. Purify the resulting crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound.

Chemical Reactivity and Synthetic Utility

This compound is not merely a final product but a versatile intermediate for creating a library of more complex molecules. Its reactivity is centered around the N-H proton, the ester functionality, and the aromatic ring.

Key Reactive Sites:

-

N-H Site: The pyrrolic nitrogen is weakly acidic and can be deprotonated with a suitable base, allowing for N-alkylation or N-acylation to introduce diverse substituents. This is a critical step in modulating the molecule's steric and electronic properties for drug design.

-

Ester Group: The ethyl ester is a versatile handle. It can be readily hydrolyzed to the corresponding carboxylic acid, which serves as a precursor for amides, or reduced to a primary alcohol.[8] The synthesis of pyrrole-2-carboxamides, in particular, has been a fruitful avenue for developing potent anti-tubercular agents.[9]

-

Pyrrole Ring: While the ester group is electron-withdrawing and deactivates the ring towards electrophilic substitution, reactions at the C5 position are still possible under specific conditions.

Caption: Key derivatization pathways from the core molecule.

Applications in Drug Development

The pyrrole scaffold is a "privileged structure" in medicinal chemistry due to its ability to participate in hydrogen bonding and hydrophobic interactions, making it an ideal core for targeting various biological macromolecules.[2][10] Derivatives of pyrrole-2-carboxylates are central to numerous therapeutic areas.

Anticancer Agents

Functionalized pyrroles are crucial chemotypes for designing protein kinase inhibitors, which can block abnormal cell signaling pathways that drive cancer growth.[6][11] The carbonyl group of the ester and the N-H proton can act as key hydrogen bond acceptors and donors, respectively, anchoring the molecule in the active site of kinases. Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor, prominently features a substituted pyrrole core.[6][11]

Antibacterial Agents

There is a pressing need for new antibacterial agents to combat rising drug resistance. Pyrrole-2-carboxylate and its amide derivatives have shown significant promise, particularly as inhibitors of Mycobacterium tuberculosis.[12] Recent studies have identified pyrrole-2-carboxamides as potent inhibitors of the mycobacterial membrane protein MmpL3, which is essential for transporting mycolic acids and building the bacterial cell wall.[9] Structure-activity relationship (SAR) studies have revealed that bulky substituents on the carboxamide and specific electron-withdrawing groups on the pyrrole ring enhance anti-TB activity.[9]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) DOI:10.1039/C4RA15710A [pubs.rsc.org]

- 3. This compound | CAS#:40611-85-6 | Chemsrc [chemsrc.com]

- 4. This compound | C8H11NO2 | CID 643361 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journal.uctm.edu [journal.uctm.edu]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ethyl 4-methyl-1H-pyrrole-2-carboxylate: Structure, Properties, and Applications in Medicinal Chemistry

Introduction: The Pivotal Role of Substituted Pyrroles in Modern Drug Discovery

The pyrrole nucleus, a five-membered aromatic heterocycle, is a cornerstone in the architecture of a vast array of biologically active molecules. Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged scaffold in medicinal chemistry. From the heme cofactor essential for oxygen transport to blockbuster drugs, the pyrrole motif is a recurring theme in molecules of therapeutic significance. This guide focuses on a specific, yet highly versatile, member of this family: ethyl 4-methyl-1H-pyrrole-2-carboxylate .

This molecule, with its strategic placement of a methyl group and an ethyl ester, serves as a crucial building block in the synthesis of more complex pharmaceutical agents. Its structure allows for diverse chemical modifications, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. This document provides a comprehensive overview of its chemical and physical properties, detailed synthetic protocols, and its emerging role in the development of novel therapeutics, aimed at researchers and professionals in the field of drug development.

Molecular Structure and Physicochemical Properties

The foundational step in understanding the utility of any chemical entity is a thorough characterization of its structure and inherent properties. This compound, with the chemical formula C₈H₁₁NO₂, is a testament to how subtle structural variations on a heterocyclic core can significantly influence its physical and chemical behavior.

Structural Elucidation

The structure of this compound is defined by a pyrrole ring substituted at the 2-position with an ethyl carboxylate group and at the 4-position with a methyl group. This arrangement of substituents dictates its reactivity and potential for further chemical elaboration.

Caption: Chemical structure of this compound.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below. These parameters are critical for predicting its behavior in various solvent systems, its potential for crossing biological membranes, and for designing appropriate reaction and purification conditions.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₁NO₂ | [1] |

| Molecular Weight | 153.18 g/mol | [1] |

| CAS Number | 40611-85-6 | [1] |

| Appearance | Solid | [2] |

| Melting Point | 43°C | [2] |

| Boiling Point | 264.9 ± 20.0 °C at 760 mmHg | [2] |

| Density | 1.1 ± 0.1 g/cm³ | [2] |

| LogP | 2.19 | [2] |

| Flash Point | 114.0 ± 21.8 °C | [2] |

Spectroscopic Characterization: The Fingerprint of a Molecule

Spectroscopic analysis is indispensable for the unambiguous identification and characterization of a chemical compound. The following sections detail the expected spectroscopic signatures of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons of the ethyl group (a quartet for the -CH₂- and a triplet for the -CH₃), a singlet for the methyl group on the pyrrole ring, two distinct signals for the aromatic protons on the pyrrole ring, and a broad singlet for the N-H proton. The coupling constants between the aromatic protons can help confirm their relative positions.

-

¹³C NMR: The carbon NMR spectrum will display eight distinct signals corresponding to each unique carbon atom in the molecule. The carbonyl carbon of the ester will appear significantly downfield (typically in the 160-180 ppm range). The sp² hybridized carbons of the pyrrole ring will resonate in the aromatic region (around 100-140 ppm), while the sp³ hybridized carbons of the ethyl and methyl groups will be found upfield.[2][3]

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands:

-

N-H Stretch: A broad absorption band in the region of 3200-3400 cm⁻¹ corresponding to the N-H stretching vibration of the pyrrole ring.

-

C=O Stretch: A strong, sharp absorption band around 1680-1710 cm⁻¹ due to the stretching of the carbonyl group in the ethyl ester.

-

C-N Stretch: An absorption band in the 1100-1300 cm⁻¹ region.

-

C-H Stretch: Absorption bands for aromatic and aliphatic C-H stretching will be observed above and below 3000 cm⁻¹, respectively.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule, confirming its molecular weight and offering structural clues. For this compound, the molecular ion peak ([M]⁺) would be observed at an m/z of 153. Key fragmentation pathways would likely involve the loss of the ethoxy group (-OCH₂CH₃) from the ester, leading to a fragment at m/z 108, and the loss of the entire ethyl ester group, resulting in a fragment corresponding to the 4-methyl-pyrrole cation.

Synthesis of this compound: A Practical Approach

The synthesis of substituted pyrroles is a well-established area of organic chemistry, with several named reactions providing reliable routes to this important heterocyclic system. The choice of synthetic strategy is often dictated by the availability of starting materials and the desired substitution pattern. For this compound, the Hantzsch pyrrole synthesis offers a versatile and efficient approach.[2]

The Hantzsch Pyrrole Synthesis: A Convergent and Reliable Method

The Hantzsch synthesis involves the condensation of a β-ketoester, an α-haloketone, and ammonia or a primary amine.[2] This multi-component reaction allows for the rapid assembly of the pyrrole core with a high degree of control over the substitution pattern.

Caption: Generalized workflow of the Hantzsch pyrrole synthesis.

Experimental Protocol: A Step-by-Step Guide

The following protocol is a representative procedure for the synthesis of this compound based on the principles of the Hantzsch synthesis.

Materials:

-

Ethyl acetoacetate (β-ketoester)

-

Chloroacetone (α-haloketone)

-

Ammonium acetate (ammonia source)

-

Acetic acid (solvent and catalyst)

-

Ethanol (solvent)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl acetoacetate and chloroacetone in a mixture of ethanol and acetic acid.

-

Addition of Ammonia Source: To the stirred solution, add ammonium acetate in portions.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC). The rationale for refluxing is to provide the necessary activation energy for the condensation and cyclization steps. Acetic acid acts as a catalyst to facilitate the formation of the enamine intermediate and the subsequent cyclization.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Concentrate the reaction mixture under reduced pressure to remove the bulk of the solvents.

-

Extraction: Partition the residue between diethyl ether and water. Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution (to neutralize excess acetic acid) and brine. The use of a biphasic system allows for the separation of the organic product from inorganic salts and water-soluble byproducts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to afford pure this compound.

Self-Validation: The identity and purity of the synthesized compound should be confirmed by the spectroscopic methods detailed in the previous section (NMR, IR, and MS) and by comparing the melting point with the literature value.

Applications in Drug Development: A Versatile Scaffold for Bioactive Molecules

The strategic positioning of functional groups in this compound makes it a valuable intermediate in the synthesis of a wide range of pharmacologically active compounds. The pyrrole-2-carboxylate moiety is a known pharmacophore that can engage in crucial hydrogen bonding interactions with biological targets.

Role in the Synthesis of Kinase Inhibitors

Many kinase inhibitors, a class of drugs that are highly effective in cancer therapy, feature a pyrrole core. The N-H of the pyrrole can act as a hydrogen bond donor, while the carbonyl oxygen of the ester can act as a hydrogen bond acceptor, mimicking the hinge-binding motif of ATP in the kinase active site. This compound provides a ready-made scaffold that can be further elaborated to introduce the necessary pharmacophoric elements for potent and selective kinase inhibition. For example, the synthesis of targeted cancer therapies like Sunitinib involves pyrrole-based intermediates.[4]

Caption: Role of the pyrrole scaffold in kinase inhibitor design.

Antibacterial and Antitubercular Agents

The pyrrole scaffold is also present in numerous natural and synthetic antibacterial agents. Recent research has highlighted the potential of pyrrole-2-carboxylate derivatives in combating bacterial infections, including those caused by Mycobacterium tuberculosis. For instance, a derivative of a similar pyrrole, ethyl-4-{[-(1-(2-(4-nitrobenzoyl)hydrazono)ethyl]}-3,5-dimethyl-1H-pyrrole-2-carboxylate, has been evaluated for its antitubercular properties, demonstrating the therapeutic potential of this class of compounds. The versatility of this compound allows for the synthesis of libraries of related compounds for screening against various bacterial strains, facilitating the discovery of new anti-infective agents.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is classified as causing skin and serious eye irritation, and may cause respiratory irritation.[1]

Precautionary Measures:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Ventilation: Use only outdoors or in a well-ventilated area.

-

Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling.

-

Storage: Store in a well-ventilated place. Keep container tightly closed.

In case of exposure, follow standard first-aid procedures and seek medical attention if necessary.

Conclusion

This compound is more than just a chemical compound; it is a key enabler in the quest for novel and more effective medicines. Its well-defined structure, predictable chemical reactivity, and amenability to scalable synthesis make it an invaluable tool for medicinal chemists. This guide has provided a comprehensive overview of its properties, a practical synthetic protocol, and insights into its applications in drug discovery. As the demand for innovative therapeutics continues to grow, the importance of versatile building blocks like this compound will undoubtedly increase, solidifying the central role of the pyrrole scaffold in the future of medicine.

References

-

Chemsrc. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

- Hantzsch, A. R. (1890). Neue Synthese von Pyrrolderivaten. Berichte der deutschen chemischen Gesellschaft, 23(1), 1474–1476.

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Role of Pyrrole Derivatives in Pharmaceutical Synthesis. Retrieved from [Link]

-

SciTechnol. (n.d.). Therapeutic Significance of Pyrrole in Drug Delivery. Retrieved from [Link]

-

eCampusOntario Pressbooks. (n.d.). 29.10 ¹³C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Retrieved from [Link]

-

OpenStax. (2023, September 20). 13.11 Characteristics of 13C NMR Spectroscopy - Organic Chemistry. Retrieved from [Link]

Sources

- 1. 1H-Pyrrole-2-carboxylic acid, 5-methyl-, ethyl ester | C8H11NO2 | CID 96598 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 29.10 ¹³C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 3. 13.11 Characteristics of 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 4. nbinno.com [nbinno.com]

An In-depth Technical Guide to Ethyl 4-methyl-1H-pyrrole-2-carboxylate

Prepared by: Your Senior Application Scientist

This guide provides a comprehensive overview of ethyl 4-methyl-1H-pyrrole-2-carboxylate, a key heterocyclic building block for researchers, scientists, and professionals in drug development. We will delve into its chemical properties, synthesis, characterization, safe handling, and its significant applications in medicinal chemistry.

Core Compound Identification and Properties

This compound is a substituted pyrrole derivative. The pyrrole ring is a fundamental five-membered aromatic heterocycle that is a core component of many biologically active molecules.[1] This specific functionalization pattern makes it a valuable intermediate in the synthesis of more complex molecular architectures.

Physicochemical Properties

A summary of the key computed physicochemical properties of this compound is presented below. These parameters are crucial for understanding its behavior in chemical reactions and biological systems.

| Property | Value | Source |

| Molecular Formula | C₈H₁₁NO₂ | PubChem[3] |

| Molecular Weight | 153.18 g/mol | PubChem[3] |

| IUPAC Name | This compound | PubChem[3] |

| SMILES | CCOC(=O)C1=CC(=CN1)C | PubChem[3] |

| InChIKey | RWFKYBVNHRKZSN-UHFFFAOYSA-N | PubChem[3] |

Synthesis Pathway and Experimental Protocol

The synthesis of substituted pyrroles can be achieved through various classical methods, such as the Paal-Knorr and Hantzsch reactions.[1] For this compound, a common and efficient approach is a modification of the Hantzsch pyrrole synthesis. This method involves the condensation of an α-halo ketone or aldehyde with a β-ketoester and an amine source, in this case, ammonia or an ammonium salt.

The rationale for choosing this pathway lies in the ready availability of the starting materials and the generally high yields and purity of the resulting pyrrole. The reaction mechanism proceeds through a series of condensations and cyclization to form the aromatic pyrrole ring.

Proposed Synthetic Workflow

Sources

ethyl 4-methyl-1H-pyrrole-2-carboxylate molecular weight

An In-depth Technical Guide to Ethyl 4-methyl-1H-pyrrole-2-carboxylate: Properties, Synthesis, and Applications in Drug Discovery

Authored by: A Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals working with this compound. We will delve into its fundamental physicochemical properties, explore robust synthetic methodologies, and illuminate its significance as a versatile scaffold in modern medicinal chemistry. The focus will be on providing not just procedural steps, but the underlying scientific rationale to empower effective application in the laboratory.

Core Molecular Profile and Physicochemical Properties

This compound is a substituted pyrrole derivative, a class of heterocyclic compounds of immense interest in pharmaceutical research due to their prevalence in biologically active molecules.[1][2] Understanding its core properties is the foundation for its application.

The molecular weight of this compound is a fundamental parameter for all stoichiometric calculations in synthesis and analysis. It is precisely 153.18 g/mol .[3][4]

A detailed summary of its key identifiers and properties is presented below.

| Property | Value | Source |

| Molecular Weight | 153.18 g/mol | [3][4] |

| Molecular Formula | C₈H₁₁NO₂ | [3] |

| IUPAC Name | This compound | [3] |

| CAS Number | 40611-85-6 | [3] |

| SMILES | CCOC(=O)C1=CC(=CN1)C | [3] |

| InChI Key | RWFKYBVNHRKZSN-UHFFFAOYSA-N | [3] |

These identifiers are crucial for unambiguous documentation, database searching, and procurement. The structure contains a pyrrole ring, an electron-rich aromatic system, substituted with a methyl group at the 4-position and an ethyl carboxylate group at the 2-position. This specific arrangement of functional groups dictates its reactivity and utility as a synthetic building block.

Synthesis Methodology: A Validated Protocol

The synthesis of substituted pyrroles is a cornerstone of heterocyclic chemistry. While classical methods like the Paal-Knorr and Hantzsch syntheses are well-established for pyrrole formation[1], a common and reliable laboratory-scale synthesis for esters of pyrrole-2-carboxylic acids involves the acylation of a pyrrole precursor followed by intramolecular cyclization or direct synthesis from acyclic precursors.

Below is a detailed, self-validating protocol for a plausible synthesis route, explaining the rationale behind each step. This method is illustrative of common strategies in the field.

Workflow: Illustrative Synthesis of this compound

Caption: Knorr synthesis workflow for the target molecule.

Experimental Protocol

Objective: To synthesize this compound via the Knorr pyrrole synthesis.

Causality: The Knorr synthesis is a classic and highly reliable method for preparing pyrroles. It involves the condensation of an α-amino-ketone with a β-ketoester. The choice of ethyl acetoacetate provides the ethyl carboxylate moiety and two of the ring carbons, while the appropriately chosen α-amino ketone provides the other two ring carbons and the methyl substituent.

Materials:

-

Ethyl acetoacetate

-

Sodium nitrite

-

Glacial acetic acid

-

Zinc dust

-

Diethyl ether (anhydrous)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Preparation of the α-Amino Ketone Precursor (In Situ):

-

To a stirred solution of ethyl acetoacetate (1 equivalent) in glacial acetic acid, cool the reaction vessel to 0-5°C using an ice bath.

-

Slowly add a solution of sodium nitrite (1.1 equivalents) in water, maintaining the temperature below 10°C. Rationale: This step forms an α-oximino intermediate. Careful temperature control is critical to prevent side reactions and decomposition.

-

After the addition is complete, allow the mixture to stir at room temperature for 1 hour.

-

-

Reductive Condensation and Cyclization:

-

To the solution from Step 1, slowly add zinc dust (2.5 equivalents) in portions. Rationale: Zinc in acetic acid acts as a reducing agent, converting the oxime in situ to the reactive α-amino ketone, which immediately condenses with a second molecule of the β-ketoester (ethyl acetoacetate).

-

The reaction is exothermic; maintain the temperature below 40°C with intermittent cooling.

-

After the zinc addition is complete, heat the mixture to 80-90°C and maintain for 2-3 hours until TLC analysis indicates the consumption of the starting material.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and pour it over ice water.

-

Extract the aqueous mixture with diethyl ether (3 x volume).

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize excess acetic acid), and brine. Rationale: This aqueous work-up removes inorganic salts and the acid catalyst, providing a crude product in the organic phase.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield pure this compound.

-

Self-Validation: The identity and purity of the final product must be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to validate the success of the synthesis.

Role in Drug Discovery and Medicinal Chemistry

The pyrrole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates, including the kinase inhibitor Sunitinib.[1] this compound is not merely an inert chemical; it is a versatile starting material for the synthesis of more complex molecules with therapeutic potential.[1][5]

Its utility stems from the multiple reactive sites available for diversification, allowing for the creation of compound libraries for high-throughput screening.

Key Modification Sites for Derivative Synthesis

Sources

- 1. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) DOI:10.1039/C4RA15710A [pubs.rsc.org]

- 3. This compound | C8H11NO2 | CID 643361 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Ethyl 4-methyl-1h-pyrrole-3-carboxylate | C8H11NO2 | CID 235044 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Solubility of Ethyl 4-Methyl-1H-Pyrrole-2-Carboxylate for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility characteristics of ethyl 4-methyl-1H-pyrrole-2-carboxylate, a key heterocyclic building block in medicinal chemistry. In the pursuit of novel therapeutics, a thorough understanding of a compound's solubility is paramount, as it directly influences bioavailability, formulation, and ultimately, clinical success.[1][2][3] This document will delve into the theoretical underpinnings of its solubility, present practical and robust methodologies for its empirical determination, and offer insights into the strategic selection of solvents for various applications in drug development.

Theoretical Framework: Understanding the Solubility of a Substituted Pyrrole

This compound (CAS: 40611-85-6) possesses a unique combination of structural features that dictate its solubility profile.[4][5][6] The pyrrole ring, an aromatic heterocycle, contributes a degree of non-polar character. However, the presence of a nitrogen atom capable of hydrogen bonding, an ethyl ester group, and a methyl group introduces polarity and modifies intermolecular interactions.[7][8]

The solubility of pyrrole derivatives is significantly influenced by the nature of their substituents.[8] For this compound:

-

The Pyrrole NH Group: The acidic proton on the nitrogen atom can act as a hydrogen bond donor, while the lone pair of electrons on the nitrogen can act as a hydrogen bond acceptor. This facilitates interactions with polar protic solvents like water and alcohols.

-

The Ethyl Ester Group: The carbonyl oxygen and the ether oxygen of the ester are hydrogen bond acceptors, further enhancing potential interactions with protic solvents. The ethyl group, however, adds lipophilicity.

-

The Methyl Group: This is an electron-donating group that slightly increases the electron density of the pyrrole ring and contributes to the overall non-polar character of the molecule.[8]

The interplay of these functional groups results in a molecule with moderate polarity. It is anticipated to have limited solubility in water and higher solubility in various organic solvents. Factors such as temperature and the pH of the medium will also play a crucial role in modulating its solubility.[7][9] Generally, for many organic compounds, solubility increases with temperature.

Strategic Solvent Selection in Pharmaceutical Development

The choice of solvent is a critical decision in pharmaceutical manufacturing, impacting everything from synthesis and purification to formulation and final product stability.[10][11][12][13] Key considerations for solvent selection include:

-

Solubilizing Power: The solvent must effectively dissolve the active pharmaceutical ingredient (API) and any excipients.[10]

-

Safety and Toxicity: Solvents must meet stringent regulatory guidelines for residual levels in the final drug product to ensure patient safety.[10]

-

Processability: Factors like boiling point, viscosity, and volatility are crucial for efficient manufacturing processes, including crystallization and drying.[10][11]

-

Environmental Impact: The pharmaceutical industry is increasingly focused on green chemistry, prioritizing the use of environmentally benign solvents.

A systematic approach to solvent screening is essential to identify the optimal solvent system for a given API, balancing these competing factors.[14]

Empirical Determination of Solubility: Methodologies and Protocols

Accurate determination of a compound's solubility is a cornerstone of pre-formulation studies.[15] Two primary types of solubility are typically measured: kinetic and thermodynamic.

Kinetic Solubility is often assessed in early drug discovery for high-throughput screening. It measures the concentration of a compound that remains in solution after being rapidly diluted from a concentrated DMSO stock into an aqueous buffer.[16][17][18] This method is fast but may overestimate the true solubility as it can lead to the formation of supersaturated solutions or amorphous precipitates.[19]

Thermodynamic Solubility , on the other hand, represents the true equilibrium solubility of the most stable crystalline form of the compound in a given solvent.[20][21][22] This is a more time-consuming measurement but provides a more accurate and relevant value for formulation development.[20][23]

Experimental Workflow for Solubility Determination

The following diagram illustrates a general workflow for determining the solubility of a compound like this compound.

Caption: A generalized workflow for determining the kinetic and thermodynamic solubility of a test compound.

Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol is considered the gold standard for determining thermodynamic solubility.[23]

Objective: To determine the equilibrium solubility of this compound in various solvents.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, acetone, dimethyl sulfoxide (DMSO))

-

Glass vials with screw caps

-

Orbital shaker or rotator in a temperature-controlled environment

-

Syringe filters (e.g., 0.22 µm PVDF)

-

Analytical balance

-

UPLC-MS/MS system[24]

Procedure:

-

Preparation: Add an excess amount of solid this compound to a pre-labeled glass vial. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.[23]

-

Solvent Addition: Add a known volume of the desired solvent to the vial.

-

Equilibration: Cap the vials tightly and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C). Allow the mixture to shake for a sufficient period to reach equilibrium (typically 24-48 hours).[20][23]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any undissolved particles.[2]

-

Sample Dilution: Dilute the filtered supernatant with an appropriate solvent to bring the concentration within the calibration range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated UPLC-MS/MS method to determine the concentration of the dissolved compound.[16][24]

-

Data Analysis: Calculate the solubility in units such as mg/mL or µM based on the measured concentration and the dilution factor.

Protocol for Kinetic Solubility Determination (Nephelometry)

Nephelometry is a high-throughput method that measures the turbidity of a solution caused by the precipitation of a compound.[1][2]

Objective: To rapidly assess the kinetic solubility of this compound.

Materials:

-

This compound (as a concentrated stock solution in DMSO, e.g., 10 mM)[25]

-

Aqueous buffer (e.g., PBS pH 7.4)

-

96-well microtiter plates

-

Liquid handling robotics (for high-throughput)

-

Plate reader with nephelometry capabilities[1]

Procedure:

-

Plate Preparation: Dispense the aqueous buffer into the wells of a 96-well plate.

-

Compound Addition: Add a small volume of the DMSO stock solution of this compound to the buffer-containing wells to achieve the desired final concentrations. A serial dilution is often performed across the plate.[25]

-

Incubation: Mix the contents of the wells and incubate the plate at a controlled temperature (e.g., 25°C) for a defined period (e.g., 1-2 hours).[25]

-

Measurement: Measure the light scattering in each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate.[1]

-

Data Analysis: The kinetic solubility is reported as the highest concentration at which no significant increase in turbidity is observed compared to a blank control.

Analytical Quantification: The Role of UPLC-MS/MS

Ultra-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UPLC-MS/MS) is a powerful analytical technique for accurately quantifying the concentration of dissolved compounds in solubility assays.[24][26] Its high sensitivity and selectivity allow for the analysis of complex mixtures and low concentration samples.

Workflow for UPLC-MS/MS Quantification:

Caption: The workflow for quantifying a dissolved compound using tandem mass spectrometry (UPLC-MS/MS).

Representative Solubility Data Table

| Solvent System | Solubility Type | Method | Temperature (°C) | Solubility |

| Water | Thermodynamic | Shake-Flask/UPLC-MS | 25 | To be determined |

| PBS (pH 7.4) | Thermodynamic | Shake-Flask/UPLC-MS | 37 | To be determined |

| PBS (pH 7.4) | Kinetic | Nephelometry | 25 | To be determined |

| Ethanol | Thermodynamic | Shake-Flask/UPLC-MS | 25 | To be determined |

| Acetone | Thermodynamic | Shake-Flask/UPLC-MS | 25 | To be determined |

| DMSO | Thermodynamic | Shake-Flask/UPLC-MS | 25 | To be determined |

Conclusion

The solubility of this compound is a critical parameter that must be thoroughly characterized to support its development in pharmaceutical applications. This guide has provided a theoretical framework for understanding its solubility based on its molecular structure, outlined the strategic importance of solvent selection, and detailed robust experimental protocols for both kinetic and thermodynamic solubility determination. By employing these methodologies, researchers and drug development professionals can generate the high-quality data needed to make informed decisions, mitigate risks associated with poor solubility, and ultimately accelerate the journey from discovery to a viable therapeutic.

References

- What is the solubility of pyrrole in different solvents? - Blog - BIOSYNCE. (2025).

- What are the differences in properties between pyrrole and its derivatives? - Blog - Biosynce. (2025).

- Kinetic Solubility Assays Protocol - AxisPharm. (n.d.).

- Solubility Screening by UPLC-MS/MS - Waters Corporation. (n.d.).

- Solubility Screening by UPLC-MS/MS - Waters Corporation. (n.d.).

- Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions) - Enamine. (n.d.).

- Measuring the solubility of pharmaceutical compounds using NEPHEL.O - Rheolution. (n.d.).

- Choosing the Right Solvent for Drug Manufacturing - Purosolv. (2025).

- Shake-Flask Aqueous Solubility assay (Kinetic solubility) - Protocols.io. (2024).

- In-vitro Thermodynamic Solubility - Protocols.io. (2025).

- What is the solubility of pyrrole in water? - Blog. (2025).

- ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science. (n.d.).

- Kinetic & Thermodynamic Solubility Testing - WuXi AppTec. (n.d.).

- What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011).

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications. (n.d.).

- (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. (n.d.).

- Beyond the Pill: The Essential Role of Solvents in Pharmaceutical Formulation - amofor. (2023).

- Solvent selection for pharmaceuticals - ResearchGate. (2025).

- Experimental and Computational Methods Pertaining to Drug Solubility - Semantic Scholar. (2012).

- Thermodynamic Solubility Assay - Evotec. (n.d.).

- This compound | C8H11NO2 | CID 643361 - PubChem. (n.d.).

- Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic - Sygnature Discovery. (n.d.).

- Method Development & Method Validation for Solubility and Dissolution Curves. (n.d.).

- Solvent selection for process development - Technobis Crystallization Systems. (2021).

- Automated assays for thermodynamic (equilibrium) solubility determination - ResearchGate. (2018).

- Determination of solubility by gravimetric method: A brief review - National Journal of Pharmaceutical Sciences. (n.d.).

- Perspectives in solubility measurement and interpretation - PMC - NIH. (n.d.).

- This compound - Amerigo Scientific. (n.d.).

- Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide - PMC - PubMed Central. (n.d.).

- Synthesis and fluorescence properties of a soluble polypyrrole derivative based on a dipyrrole monomer | Request PDF - ResearchGate. (n.d.).

- This compound | CAS#:40611-85-6 | Chemsrc. (2025).

- UPLC-MS Analysis | Ultra-Performance Liquid Chromatography - Measurlabs. (n.d.).

- Ethyl 4-methyl-1h-pyrrole-3-carboxylate | C8H11NO2 | CID 235044 - PubChem. (n.d.).

- Pyrrole | C4H5N | CID 8027 - PubChem - NIH. (n.d.).

- This compound CAS#: - ChemicalBook. (n.d.).

- This compound - - Sigma-Aldrich. (n.d.).

Sources

- 1. rheolution.com [rheolution.com]

- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 3. sygnaturediscovery.com [sygnaturediscovery.com]

- 4. This compound | C8H11NO2 | CID 643361 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | CAS#:40611-85-6 | Chemsrc [chemsrc.com]

- 6. This compound CAS#: [m.chemicalbook.com]

- 7. biosynce.com [biosynce.com]

- 8. biosynce.com [biosynce.com]

- 9. ycdehongchem.com [ycdehongchem.com]

- 10. Choosing the Right Solvent for Drug Manufacturing [purosolv.com]

- 11. Beyond the Pill: The Essential Role of Solvents in Pharmaceutical Formulation – amofor [amofor.de]

- 12. researchgate.net [researchgate.net]

- 13. crystallizationsystems.com [crystallizationsystems.com]

- 14. Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Method Development & Method Validation for Solubility and Dissolution Curves - CD Formulation [formulationbio.com]

- 16. enamine.net [enamine.net]

- 17. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 18. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 19. Perspectives in solubility measurement and interpretation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. In-vitro Thermodynamic Solubility [protocols.io]

- 21. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 22. evotec.com [evotec.com]

- 23. lup.lub.lu.se [lup.lub.lu.se]

- 24. waters.com [waters.com]

- 25. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 26. measurlabs.com [measurlabs.com]

potential biological activity of substituted pyrroles

An In-depth Technical Guide on the Potential Biological Activity of Substituted Pyrroles

Authored by: Gemini, Senior Application Scientist

Abstract

The pyrrole ring is a fundamental five-membered aromatic heterocycle that serves as a privileged scaffold in medicinal chemistry. Its unique electronic properties and ability to participate in hydrogen bonding have made it a cornerstone in the design of numerous therapeutic agents. This technical guide provides a comprehensive overview of the diverse biological activities exhibited by substituted pyrroles, with a particular focus on their antimicrobial, anti-inflammatory, and anticancer properties. We will delve into the mechanisms of action, highlight key structure-activity relationships, and provide detailed experimental protocols for evaluating the biological potential of novel pyrrole derivatives. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and design of new therapeutic agents.

The Pyrrole Scaffold: A Privileged Structure in Medicinal Chemistry

The pyrrole nucleus is a ubiquitous structural motif found in a vast array of natural products and synthetic compounds with significant biological activity. Its planarity and the presence of a nitrogen atom capable of acting as both a hydrogen bond donor and acceptor allow for diverse interactions with biological macromolecules. The pyrrole ring is a core component of essential biomolecules such as heme, chlorophyll, and vitamin B12, underscoring its fundamental role in biological systems.

The versatility of the pyrrole scaffold lies in the ease with which it can be functionalized at various positions, allowing for the fine-tuning of its physicochemical and pharmacological properties. This has led to the development of a wide range of substituted pyrroles with applications spanning multiple therapeutic areas.

Antimicrobial Activity of Substituted Pyrroles

The emergence of multidrug-resistant pathogens has created an urgent need for the development of novel antimicrobial agents. Substituted pyrroles have emerged as a promising class of compounds with potent activity against a broad spectrum of bacteria and fungi.

Mechanism of Action

The antimicrobial activity of substituted pyrroles is often attributed to their ability to disrupt essential cellular processes in pathogens. One of the primary mechanisms involves the inhibition of microbial enzymes, such as DNA gyrase and topoisomerase IV, which are crucial for DNA replication and repair. Additionally, some pyrrole derivatives have been shown to interfere with microbial cell membrane integrity, leading to leakage of cellular contents and cell death. Another key mechanism is the inhibition of biofilm formation, a critical virulence factor for many pathogenic bacteria.

Key Classes of Antimicrobial Pyrroles

-

Pyrrolnitrin and Analogs: Originally isolated from Pseudomonas pyrrocinia, pyrrolnitrin is a potent antifungal agent. Its mechanism of action involves the disruption of the fungal respiratory chain. Synthetic analogs of pyrrolnitrin have been developed to improve its efficacy and spectrum of activity.

-

Marine-Derived Pyrrole Alkaloids: A diverse range of pyrrole-containing alkaloids have been isolated from marine organisms and exhibit potent antimicrobial properties. These compounds often possess complex structures and unique mechanisms of action.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is a fundamental measure of the in vitro antimicrobial activity of a compound.

Materials:

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.

-

Bacterial or fungal inoculum, standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL).

-

Test compound stock solution (e.g., in DMSO).

-

96-well microtiter plates.

-

Incubator.

Procedure:

-

Prepare a serial two-fold dilution of the test compound in the appropriate broth in the wells of a 96-well plate.

-

Add the standardized microbial inoculum to each well.

-

Include positive (inoculum only) and negative (broth only) controls.

-

Incubate the plates at the appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria).

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.

Workflow for MIC Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Anti-inflammatory Properties of Pyrrole Derivatives

Chronic inflammation is a hallmark of numerous diseases, including arthritis, inflammatory bowel disease, and cardiovascular disorders. Substituted pyrroles have demonstrated significant anti-inflammatory potential through the modulation of key inflammatory pathways.

Mechanism of Action

The anti-inflammatory effects of pyrrole derivatives are often mediated through the inhibition of pro-inflammatory enzymes and cytokines. A primary target is the cyclooxygenase (COX) enzyme, particularly the inducible isoform COX-2, which is responsible for the production of prostaglandins that mediate pain and inflammation. Some pyrrole compounds also inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) by interfering with signaling pathways like NF-κB.

Notable Anti-inflammatory Pyrroles

-

Tolmetin: A non-steroidal anti-inflammatory drug (NSAID) containing a pyrrole core, used in the treatment of arthritis. It acts as a non-selective COX inhibitor.

-

Licofelone: A dual COX/5-lipoxygenase (5-LOX) inhibitor that has shown promise in treating osteoarthritis. Its dual inhibitory action provides a broader anti-inflammatory effect with a potentially improved gastrointestinal safety profile compared to traditional NSAIDs.

Experimental Protocol: In Vitro COX Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

Materials:

-

Purified COX-1 and COX-2 enzymes.

-

Arachidonic acid (substrate).

-

Colorimetric or fluorometric probe for prostaglandin detection.

-

Test compound.

-

Assay buffer.

Procedure:

-

Pre-incubate the COX enzyme with the test compound or vehicle control.

-

Initiate the reaction by adding arachidonic acid.

-

Allow the reaction to proceed for a specified time at 37°C.

-

Stop the reaction and measure the amount of prostaglandin produced using a suitable detection method.

-

Calculate the percentage of inhibition and determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity).

Signaling Pathway of COX Inhibition

Caption: Inhibition of prostaglandin synthesis by substituted pyrroles.

Anticancer Potential of Substituted Pyrroles

The development of novel anticancer agents remains a critical area of research. Substituted pyrroles have garnered significant attention for their potent cytotoxic activity against a variety of cancer cell lines.

Mechanisms of Anticancer Action

The anticancer effects of substituted pyrroles are diverse and often involve multiple mechanisms:

-

Induction of Apoptosis: Many pyrrole derivatives trigger programmed cell death in cancer cells by activating caspase cascades and modulating the expression of pro- and anti-apoptotic proteins.

-

Cell Cycle Arrest: These compounds can halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints, such as G2/M or G1/S phase.

-

Inhibition of Tyrosine Kinases: Several pyrrole-based compounds have been designed as potent inhibitors of tyrosine kinases, which are often overactive in cancer and play a crucial role in tumor growth and metastasis. Sunitinib, an anticancer drug, features a pyrrole ring and functions as a multi-targeted tyrosine kinase inhibitor.

-

Anti-angiogenic Effects: Some substituted pyrroles can inhibit the formation of new blood vessels (angiogenesis), which is essential for tumor growth and survival.

Representative Anticancer Pyrrole Compounds

-

Prodigiosins: A family of red-pigmented linear tripyrroles with potent immunosuppressive and anticancer activities. They induce apoptosis in various cancer cell lines.

-

Sunitinib: An FDA-approved anticancer drug for the treatment of renal cell carcinoma and gastrointestinal stromal tumors. It inhibits multiple receptor tyrosine kinases.

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Cancer cell line of interest.

-

Complete cell culture medium.

-

Test compound.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilization solution (e.g., DMSO or acidified isopropanol).

-

96-well plates.

Procedure:

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Data Presentation: Comparative IC50 Values of a Hypothetical Pyrrole Derivative

| Cell Line | IC50 (µM) after 48h |

| MCF-7 (Breast) | 5.2 |

| A549 (Lung) | 8.9 |

| HCT116 (Colon) | 3.7 |

| PC-3 (Prostate) | 12.1 |

Future Perspectives and Drug Development

The remarkable diversity of biological activities exhibited by substituted pyrroles underscores their immense potential in drug discovery. Future research will likely focus on:

-

Rational Drug Design: Utilizing computational methods to design novel pyrrole derivatives with enhanced potency and selectivity for specific biological targets.

-

Combinatorial Chemistry: Synthesizing large libraries of substituted pyrroles to accelerate the discovery of new lead compounds.

-

Target Deconvolution: Identifying the precise molecular targets of bioactive pyrroles to better understand their mechanisms of action.

The continued exploration of the chemical space around the pyrrole scaffold is poised to yield a new generation of therapeutic agents with improved efficacy and safety profiles.

References

-

Biological and Pharmacological Properties of Pyrroles. International Journal of Molecular Sciences. [Link]

-

Recent Advances in the Synthesis of Biologically Active Pyrroles. Molecules. [Link]

-

The Role of Pyrrole in Medicinal Chemistry. Future Medicinal Chemistry. [Link]

-

Marine-Derived Pyrrole Alkaloids: A Rich Source of Chemical and Biological Diversity. Marine Drugs. [Link]

-

Prodigiosins and their Potential as Anticancer Agents. Current Medicinal Chemistry. [Link]

-

Sunitinib in the treatment of metastatic renal cell carcinoma. Therapeutic Advances in Urology. [Link]

A Technical Guide to Pyrrole-2-Carboxylate Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

Abstract

The pyrrole ring is a foundational scaffold in medicinal chemistry, present in a multitude of natural products and synthetic drugs.[1] Among its many functionalized forms, pyrrole-2-carboxylate and its derivatives, particularly pyrrole-2-carboxamides, have emerged as a privileged structural motif.[2] This is due to their synthetic tractability and their ability to engage in specific hydrogen bonding interactions with biological targets, leading to a broad spectrum of pharmacological activities. This technical guide provides an in-depth review for researchers and drug development professionals on the synthesis, diverse biological applications, and structure-activity relationships (SAR) of pyrrole-2-carboxylate derivatives. We will explore key synthetic methodologies, delve into mechanisms of action against various diseases—with a special focus on tuberculosis—and present detailed experimental protocols and workflows to bridge theory with practical application.

Introduction: The Pyrrole-2-Carboxylate Scaffold

Chemical Structure and Properties

The pyrrole-2-carboxylate scaffold consists of a five-membered aromatic pyrrole heterocycle with a carboxylate or related functional group (e.g., amide, ester, hydrazide) at the C2 position. This arrangement is critical for its biological function. The pyrrole N-H group and the amide N-H (in carboxamide derivatives) frequently act as crucial hydrogen bond donors, while the carbonyl oxygen serves as a hydrogen bond acceptor.[3] This capacity for directed intermolecular interactions allows these molecules to bind with high affinity and specificity to the active sites of enzymes and receptors.

Significance in Medicinal Chemistry

The versatility of the pyrrole-2-carboxylate core has led to the development of compounds with a wide array of biological activities. These include potent agents with antibacterial, antifungal, anticancer, anti-inflammatory, and enzyme-inhibitory properties.[1][2] The scaffold's value is further enhanced by its synthetic accessibility, allowing for systematic modification of substituents on the pyrrole ring and the carboxamide moiety to optimize potency, selectivity, and pharmacokinetic properties.

Synthetic Strategies

The construction and functionalization of the pyrrole-2-carboxylate core can be achieved through various synthetic routes, ranging from classical named reactions to modern catalytic methods.

Classical Approaches: The Knorr Pyrrole Synthesis

The Knorr pyrrole synthesis is a cornerstone reaction for creating substituted pyrroles.[4] The method typically involves the condensation of an α-amino-ketone with a β-ketoester or a related compound containing an electron-withdrawing group alpha to a carbonyl.[4] This reaction is highly versatile and has been adapted for the synthesis of various pyrrole-2-carboxylate precursors.

This protocol, adapted from a modified Knorr synthesis, illustrates the preparation of a 2-thionoester pyrrole, a useful intermediate that can be subsequently converted to a 2-formyl pyrrole.[5]

-

Preparation of the α-oximinoacetoacetate: Dissolve O-ethyl acetothioacetate (1.02 g, 6.98 mmol) in acetic acid (1.6 mL) and cool the solution to 0 °C.

-

Add a solution of sodium nitrite (530 mg, 7.67 mmol) in distilled water (1.9 mL) drop-wise to the cooled solution.

-

Stir the reaction mixture at room temperature and monitor by thin-layer chromatography until all the starting material is consumed.

-

Condensation and Cyclization: In a separate flask, prepare a mixture of acetylacetone (2,4-pentanedione) and zinc dust in acetic acid.

-

Add the α-oximinoacetoacetate solution from step 3 to the acetylacetone/zinc mixture. The zinc reduces the oxime to an amine in situ.

-

Heat the reaction mixture to facilitate the condensation and cyclization, forming the pyrrole ring.

-

After the reaction is complete, perform an aqueous workup to remove zinc salts and acetic acid.

-

Purify the crude product by recrystallization or column chromatography to yield the target pyrrole.

Caption: Workflow of the Knorr Pyrrole Synthesis.

Modern Methodologies: Iron-Catalyzed Synthesis

More recent advancements include the use of iron-containing catalysts to synthesize alkyl 1H-pyrrole-2-carboxylates in high yields.[6] This method involves the reaction of simple pyrroles (like 1H-pyrrole or 2-acetyl-1H-pyrrole) with carbon tetrachloride and an alcohol in the presence of an iron catalyst.[6] This approach offers a direct route to the desired esters with excellent efficiency.

Synthesis of Key Derivatives: Pyrrole-2-Carboxamides

The conversion of the pyrrole-2-carboxylic acid or its ester into a carboxamide is a pivotal step in developing many biologically active molecules. This is typically achieved through a standard condensation reaction.

-

Acid Activation: Dissolve 4-bromo-1H-pyrrole-2-carboxylic acid in a suitable aprotic solvent (e.g., DMF or CH₂Cl₂).

-

Add a coupling agent (e.g., HATU, HOBt/EDC) and a non-nucleophilic base (e.g., DIPEA) to the solution and stir for 15-30 minutes to form the activated ester.

-

Amine Addition: Add the desired amine (e.g., adamantan-2-amine) to the reaction mixture.[3]

-

Allow the reaction to proceed at room temperature for several hours or until completion, as monitored by TLC or LC-MS.

-

Perform an aqueous workup, extracting the product with an organic solvent.

-

Purify the crude product via column chromatography to obtain the final pyrrole-2-carboxamide.

Diverse Biological Activities and Mechanisms of Action

The pyrrole-2-carboxylate scaffold is a pharmacophore found in molecules with a remarkable range of biological activities.[2]

Antimycobacterial Agents: Targeting Tuberculosis

One of the most promising applications of pyrrole-2-carboxylate derivatives is in the treatment of tuberculosis (TB), including drug-resistant strains.[3]

A key target for these compounds is the Mycobacterial Membrane Protein Large 3 (MmpL3).[3] MmpL3 is an essential transporter responsible for exporting mycolic acids (as trehalose monomycolate) across the plasma membrane, a critical step in the formation of the mycobacterial outer membrane. Pyrrole-2-carboxamide derivatives have been designed to bind within the proton-translocation channel of MmpL3, effectively blocking its transport function and leading to bacterial death.[3]

Caption: Mechanism of MmpL3 Inhibition.

Systematic studies have revealed key structural features that govern the anti-TB activity of pyrrole-2-carboxamides.[3]

-

Pyrrole Core: The N-H of the pyrrole ring and the N-H of the amide linker are crucial hydrogen bond donors essential for potency.[3]

-

R1 Substituent (on Pyrrole Ring): Phenyl or pyridyl groups with electron-withdrawing substituents (e.g., -F, -Cl) at this position enhance activity and improve metabolic stability.[3]

-

R2 Substituent (on Amide): Bulky, lipophilic groups such as adamantyl or cyclohexyl fit well into the S4 binding pocket of MmpL3 and greatly improve anti-TB activity.[3]

Table 1: Summary of SAR Data for Pyrrole-2-Carboxamide MmpL3 Inhibitors

| R1 Substituent (on Pyrrole) | R2 Substituent (on Amide) | Anti-TB Activity (MIC, μg/mL) | Cytotoxicity (IC₅₀, μg/mL) | Reference |

|---|---|---|---|---|

| Phenyl | Adamantyl | Potent | >64 | [3] |

| 2,4-Difluorophenyl | Adamantyl | < 0.016 | >64 | [3] |

| 4-Methoxyphenyl (electron-donating) | Adamantyl | Reduced Activity | >64 | [3] |

| 4-Trifluoromethylphenyl | Adamantyl | Reduced Activity | >64 | [3] |

| 4-Pyridyl | Adamantyl | Potent | >64 |[3] |

Enzyme Inhibition in Drug Discovery

Beyond antimycobacterial activity, these derivatives are potent inhibitors of various enzymes implicated in human disease.

-

p38α MAP Kinase Inhibitors: Pyrrole-2-carboxamides have been identified through virtual screening as inhibitors of p38α MAP kinase, a key target for treating inflammatory diseases.[7]

-

Proline Racemase (PRAC) Inhibitors: Pyrrole-2-carboxylic acid itself is a known specific inhibitor of proline racemase from the pathogen Trypanosoma cruzi, making it a validated target for treating Chagas' disease.[8]

-

Metallo-β-Lactamase (MBL) Inhibitors: Certain pyrrole derivatives can inhibit MBLs, enzymes that confer antibiotic resistance to bacteria.[9] Developing such inhibitors is a critical strategy to restore the efficacy of β-lactam antibiotics.

Case Study in Drug Development: Pyrrole-2-Carboxamides as Anti-TB Agents

The development of pyrrole-2-carboxamides as MmpL3 inhibitors serves as an excellent case study in modern structure-guided drug design.[3]

The process began with a pharmacophore model based on the crystal structure of MmpL3. This guided the design of a novel pyrrole-2-carboxamide scaffold to connect a "head" group (e.g., 2,4-dichlorophenyl) and a "tail" group (e.g., cyclohexyl).[3] An iterative process of synthesis and biological evaluation was then performed. SAR studies revealed that compounds with fluorophenyl moieties showed potent anti-TB activity (MIC < 0.016 μg/mL) and low cytotoxicity.[3] Further optimization focused on metabolic stability, where it was found that electron-withdrawing groups on the pyrrole substituent were optimal.[3] This rigorous process led to the identification of lead compounds with excellent activity against drug-resistant TB, good microsomal stability, low hERG inhibition, and proven in vivo efficacy.[3]

Caption: Drug Development Workflow for MmpL3 Inhibitors.

Conclusion and Future Perspectives

Pyrrole-2-carboxylate derivatives represent a highly versatile and valuable scaffold in medicinal chemistry. Their straightforward synthesis and capacity for specific molecular interactions have enabled the development of potent modulators of diverse biological targets. The success in generating highly active anti-TB agents targeting MmpL3 highlights the power of structure-guided design applied to this privileged core. Future research will likely expand the therapeutic applications of this scaffold, exploring new derivatives against targets in oncology, virology, and neurodegenerative diseases, while continuing to refine their drug-like properties for clinical success.

References

-

He, X., et al. (2022). Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. Journal of Medicinal Chemistry. [Link]

-

Matsugo, S., & Nakamura, Y. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Molecules. [Link]

-

Matsugo, S., & Nakamura, Y. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. PubMed. [Link]

-

Matsugo, S., & Nakamura, Y. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. PMC - NIH. [Link]

-

Brameld, K. A., et al. (2010). The discovery and initial optimisation of pyrrole-2-carboxamides as inhibitors of p38alpha MAP kinase. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Jawale, B. H., et al. (2017). Reported pyrrole-2-carboxamide-based bioactive compounds and our designed molecules. ResearchGate. [Link]

-

Dian, L., et al. (2023). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. Molecules. [Link]

-

Wikipedia. Knorr pyrrole synthesis. Wikipedia. [Link]

-

Khusnutdinov, R. I., et al. (2010). New Synthesis of Pyrrole-2-carboxylic and Pyrrole-2,5-dicarboxylic Acid Esters in the Presence of Iron-Containing Catalysts. ResearchGate. [Link]

-

Ghorab, M. M., et al. (n.d.). Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. VLife Sciences. [Link]

-

Cankut, A., & Boyle, R. W. (2019). Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles. Organic & Biomolecular Chemistry. [Link]

-

Chen, W. T., et al. (2017). Structure-activity Relationship Study and Optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a Broad Spectrum metallo-β-lactamase Inhibitor. European Journal of Medicinal Chemistry. [Link]

-

Goytia, M., et al. (2007). Pyrrole-2-carboxylic acid (PYC), the specific inhibitor of PRAC, is not an inhibitor of HyPRE. ResearchGate. [Link]

-

Kempf, D. J., et al. (2013). Discovery and Structure–Activity Relationships of Pyrrolone Antimalarials. Journal of Medicinal Chemistry. [Link]

-

Kempf, D. J., et al. (2013). Discovery and Structure–Activity Relationships of Pyrrolone Antimalarials. ACS Publications. [Link]

Sources

- 1. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]

- 5. Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The discovery and initial optimisation of pyrrole-2-carboxamides as inhibitors of p38alpha MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pyrrole Scaffold: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The "Privileged" Status of the Pyrrole Ring

The pyrrole scaffold, a five-membered nitrogen-containing heterocycle, holds a position of distinction in medicinal chemistry, often referred to as a "privileged scaffold."[1][2] This status is not arbitrary; it is earned through the unique combination of its electronic properties, synthetic versatility, and its presence in a vast number of natural products and clinically successful drugs.[3][4] From the essential heme cofactor in hemoglobin to the complex structures of anticancer agents, the pyrrole nucleus is a recurring motif that nature and scientists have exploited to modulate biological activity.[5][6] This guide provides a comprehensive technical overview of the pivotal role of pyrrole scaffolds in drug discovery, detailing their synthesis, diverse pharmacological activities, and the underlying principles that govern their therapeutic potential.

I. The Organic Chemist's Toolkit: Synthesizing the Pyrrole Core

The accessibility of a chemical scaffold is paramount to its utility in drug discovery. Fortunately, a variety of robust and versatile methods exist for the synthesis of substituted pyrroles, allowing for the systematic exploration of chemical space. Two of the most classical and enduring methods are the Paal-Knorr and Hantzsch syntheses.[7][8]

A. The Paal-Knorr Pyrrole Synthesis: A Condensation Approach